molecular formula C16H15N5O7S2 B12291276 Cefixime Impurity D

Cefixime Impurity D

Cat. No.: B12291276
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-AWQFTUOYSA-N
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Description

Cefixime Impurity D is a related compound of Cefixime, a third-generation cephalosporin antibiotic. This impurity is often encountered during the synthesis and storage of Cefixime. The chemical name of this compound is (6R,7R)-7-[[(E)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Impurity D involves several steps:

    Hydrolysis of Beta-lactam: The beta-lactam ring of Cefdinir is hydrolyzed using an alkali to obtain an intermediate.

    Reaction with Acid: The intermediate is then reacted with an acid to form another intermediate.

    Protection of Amino Group: The amino group of the intermediate is protected using Boc anhydride.

    Reaction with Methyl Bromoacetate: The protected intermediate is reacted with methyl bromoacetate.

    Deprotection: The final step involves deprotecting the intermediate using trifluoroacetic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is crucial for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cefixime Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Cefixime Impurity D is used in various scientific research applications, including:

Mechanism of Action

Cefixime Impurity D, like Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins involved in cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefixime Impurity D is unique due to its specific structural configuration and the presence of an ethenyl group, which distinguishes it from other impurities. This unique structure may influence its reactivity and interaction with biological targets, making it an important compound for detailed study and analysis .

Properties

Molecular Formula

C16H15N5O7S2

Molecular Weight

453.5 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+

InChI Key

OKBVVJOGVLARMR-AWQFTUOYSA-N

Isomeric SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

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